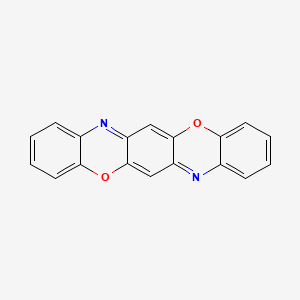

Triphenodioxazine

Description

Properties

CAS No. |

258-72-0 |

|---|---|

Molecular Formula |

C18H10N2O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

[1,4]benzoxazino[2,3-b]phenoxazine |

InChI |

InChI=1S/C18H10N2O2/c1-3-7-15-11(5-1)19-13-9-18-14(10-17(13)21-15)20-12-6-2-4-8-16(12)22-18/h1-10H |

InChI Key |

AHWXCYJGJOLNFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=C4C(=NC5=CC=CC=C5O4)C=C3O2 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C4C(=NC5=CC=CC=C5O4)C=C3O2 |

Other CAS No. |

258-72-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Triphenodioxazine

Conventional and Advanced Synthesis Routes for Triphenodioxazine Core Structures

The construction of the fundamental this compound skeleton can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions in this compound Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, represent a foundational approach to building the this compound core. libretexts.org A common strategy involves the reaction of an amino-substituted phenol (B47542) or naphthol with a suitably substituted quinone.

For instance, the synthesis of a 1,8-diazathis compound has been accomplished by reacting 2,5-dibromo-1,4-quinone with two equivalents of 2-amino-3-hydroxypyridine (B21099) in an anhydrous basic medium, resulting in a good yield. researchgate.net A similar approach can be used to obtain the non-aza analogue. researchgate.net Another documented method involves the condensation of 6,8-di-(tert-butyl)-3H-phenoxazin-3-one with various o-aminophenols to produce sterically crowded triphenodioxazines. researchgate.net These derivatives exhibit good solubility in both polar and nonpolar solvents, absorb light in the most emissive part of the solar spectrum, and show intense fluorescence with excellent photostability. researchgate.net

A more general process involves the oxidation of a 3,6-bisarylamino-2,5-dihalobenzoquinone in an aprotic-polar organic solvent in the presence of an organic sulfonic acid. google.com The synthesis can also start from the condensation of a para-substituted aniline (B41778) derivative with a 3,5,6-trihalo-1,4-benzoquinone to form a monoanilinide intermediate, which can be further condensed to build the final structure. google.com

Palladium-Catalyzed Approaches for Functionalized Triphenodioxazines

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing functional groups onto the this compound scaffold. researchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively employed for the arylation of these heterocycles. researchgate.net This reaction typically involves the coupling of an organic halide with an organoboron compound, catalyzed by a palladium(0) complex. mdpi.com The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com

A specific application includes the arylation of 6-bromo-1,8-diazathis compound with various substituted boronic acids. researchgate.net The use of a Pd[dppb]Cl2/1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine catalyst system has proven effective for these transformations. researchgate.net An innovative synthetic pathway was also developed to synthesize 2,9-bis(triisopropylsilylethynyl)this compound (TIPS-triphenodioxazine), designed as a quinonoid equivalent of TIPS-pentacene, highlighting the versatility of palladium catalysis in creating novel, soluble n-type materials. researchgate.net

High-Temperature Solid-State Reactions in this compound Synthesis

Conventional organic synthesis in liquid solvents can be challenging for substrates that are sparingly soluble or completely insoluble, a common issue with large polyaromatic structures like this compound pigments. researchgate.net To overcome this limitation, solvent-independent solid-state reactions have been developed. researchgate.net

An extremely fast and highly efficient solid-state palladium-catalyzed Suzuki-Miyaura cross-coupling has been reported using a high-temperature ball-milling technique. researchgate.net This method enables the efficient cross-coupling of insoluble aryl halides with large polyaromatic structures that are otherwise unreactive under standard solution-based conditions. researchgate.net A notable success of this technique was the preparation of a new luminescent material via the solid-state coupling of Pigment Violet 23, a this compound derivative known for its extremely low solubility. researchgate.net This solid-state protocol provides a practical route to previously inaccessible chemical space. researchgate.net

Stereoselective and Chemoselective Synthetic Strategies

Stereoselective and chemoselective reactions offer a high degree of control in synthesis, allowing for the specific formation of a desired stereoisomer or the selective reaction of one functional group over another. nih.gov In the context of related heterocyclic synthesis, palladium-catalyzed intramolecular Hiyama coupling has been used to create silicon-stereogenic 4-sila-4H-benzo[d] researchgate.netpolimi.itoxazines, proceeding with an inversion of stereochemistry at the silicon center. nih.gov

Derivatization and Functionalization Strategies for this compound Scaffolds

Post-synthesis modification of the this compound scaffold is critical for tuning its properties for specific applications, such as organic electronics.

Introduction of Electron-Withdrawing Groups for Electronic Property Modulation

Introducing electron-withdrawing groups onto the this compound framework is a key strategy for modulating its electronic properties, particularly for enhancing its performance as an n-type semiconductor. researchgate.netresearchgate.net By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), these groups increase the material's electron affinity. researchgate.netnih.gov

A successful approach involves the introduction of cyano (-CN) groups. researchgate.net The synthesis of triphenodioxazines with cyano-substitutions at positions para and ortho to the ring nitrogen atoms results in materials with increased electron affinity and favorable molecular packing for air-stable n-type organic field-effect transistors. researchgate.net The introduction of four cyano groups can significantly increase the ionization potential and electron affinity of the molecule. researchgate.net

Another powerful strategy is the conversion of the this compound (TPDO) core into this compound diimides (TPDODIs). polimi.itnih.gov The incorporation of the imide group, a strong electron-withdrawing moiety, enhances electron affinity, improves optical and electronic properties, and often increases solubility. researchgate.netnih.gov A novel series of imide-fused TPDO derivatives was designed and synthesized with alkyl diimide groups, which endowed the resulting TPDODIs with high solubility and LUMO energy levels below -3.90 eV. nih.gov These TPDODI derivatives show strong absorption in the visible spectrum and high fluorescence quantum yields. nih.gov Computational analysis confirms that protonation of these diimides further enhances electron affinity, underscoring their versatility for optoelectronic applications. researchgate.netrsc.org

Data Tables

Table 1: Electronic Properties of Nitrile-Substituted this compound Derivatives Data sourced from solid-state measurements (UPS and UV-vis spectroscopy).

| Compound | Substitution Pattern | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| 1 | Dicyano | 5.91 | 4.13 |

| 2 | Dicyano (isomer) | 6.08 | 4.03 |

| 3 | Tetracyano | 6.71 | 4.86 |

| Source: researchgate.net |

Table 2: Properties of Imide-Fused this compound Derivatives (TPDODIs) Properties of a novel series of TPDODI derivatives designed for enhanced n-type characteristics.

| Property | Value/Observation |

| LUMO Energy Levels | < -3.90 eV |

| Solubility | High |

| Fluorescence Quantum Yields | 0.67 and 0.71 (for specific derivatives) |

| Absorption | Strong absorption in the visible region |

| Thermal Behavior | Display thermotropic liquid-crystalline behavior |

| Source: nih.gov |

Synthesis of this compound Diimides (TPDODIs) and their Derivatives

To enhance the performance of this compound-based materials, particularly in the realm of organic electronics, researchers have focused on the synthesis of this compound diimides (TPDODIs). The incorporation of imide groups is a strategic approach to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby improving electron affinity. rsc.orgresearchgate.net

A novel series of imide-fused this compound derivatives has been designed and synthesized to increase solubility and decrease LUMO energy levels. rsc.org The introduction of alkyl diimide groups onto the this compound (TPDO) core results in TPDODI derivatives with significantly enhanced solubility in common organic solvents and LUMO energy levels below -3.90 eV. rsc.orgnih.gov This represents a decrease of over 0.3 eV compared to derivatives like Bu-TPDO. rsc.org The fusion of five-membered diimide rings, modified with long alkyl chains, not only improves solubility but also imparts self-assembly characteristics, leading to thermotropic liquid-crystalline behavior. rsc.orgrsc.org

These TPDODIs exhibit strong absorption in the visible spectrum, with maximum absorption peaks around 536 nm and high molar extinction coefficients. rsc.org Furthermore, they display intense fluorescence with high quantum yields. rsc.org The improved solubility and lower LUMO levels make these materials highly suitable for solution-processable n-type electronic devices. rsc.orgnih.gov

Table 1: Properties of Synthesized this compound Diimide (TPDODI) Derivatives This table is interactive. You can sort and filter the data.

| Compound | Max Absorption (λmax) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (ΦF) | Solubility in DCM |

|---|---|---|---|---|

| C₁₁-TPDODI | 536 nm | 61,900 L/(mol·cm) | 0.67 | 44 mg/mL |

| C₂₀-TPDODI | 536 nm | 84,100 L/(mol·cm) | 0.71 | 65 mg/mL |

Data sourced from Organic Letters, 2024. rsc.org

Incorporation of π-Extended Systems

Extending the π-conjugation of the this compound system is a key strategy for red-shifting its absorption and emission spectra, which is desirable for applications in photonics and as near-infrared (NIR) dyes. A common route to the parent TPDO framework involves the condensation of 2,5-dihydroxy-1,4-benzoquinones with o-aminophenols. acs.org However, creating π-extended systems often requires more complex precursors, such as 5-amino-6-hydroxy naphthalene (B1677914) imide, which can be challenging to synthesize. nih.gov

An alternative strategy has been developed to circumvent these complexities. nih.gov This approach begins with a naphthalene monoimide, which is subsequently reduced to an amine derivative. nih.gov This amine can then be brominated and undergo further reactions to build the extended this compound structure. nih.gov For instance, the synthesis of a π-extended TPDODI derivative showing a significantly red-shifted absorption (λmax = 556 nm) has been reported. nih.gov This red shift is attributed to the extended conjugation of the system. nih.gov

The synthesis of other π-extended phenazine-type structures, such as donor-acceptor-donor (D-A-D) dipyrido[3,2-a:2′,3′-c]phenazine (dppz) derivatives, has also been explored. These molecules exhibit intramolecular charge transfer transitions at wavelengths around 600 nm. kashanu.ac.ir

Ligand Design and Coordination Chemistry Approaches for Triphenodioxazines

The design of ligands for coordination chemistry is a sophisticated process that involves creating organic molecules with specific binding sites pre-organized for complexing with metal ions. researchgate.net The goal is to achieve selectivity, where the ligand preferentially binds to a particular guest. researchgate.net The this compound scaffold, with its nitrogen and oxygen heteroatoms, possesses potential coordination sites.

However, a review of the current literature indicates that while related oxazine (B8389632) and phenazine (B1670421) structures, such as phenanthroline-oxazine, have been synthesized and their coordination chemistry with metals like copper(II) and silver(I) has been studied, specific examples of this compound itself being employed as a primary ligand in coordination complexes are not widely reported. nih.gov The bulky and planar nature of the this compound system might present steric challenges for coordination, although its rich electronic properties make it an intriguing candidate for future research in metallosupramolecular chemistry. The fundamental principles of ligand design suggest that the nitrogen atoms within the dioxazine bridge could act as donor sites for metal coordination. youtube.com

Solvent-Independent Synthetic Protocols

Green chemistry principles encourage the reduction or elimination of volatile organic solvents in chemical synthesis. Solvent-free, or solid-state, reactions are a cornerstone of this approach. For the synthesis of pigments and dyes, these methods can offer advantages such as reduced waste, lower costs, and sometimes, unique product polymorphs.

While solvent-free synthetic methods are being developed for other classes of heterocyclic dyes, such as the synthesis of azo dyes using a grinding method with a solid acid catalyst, specific solvent-independent protocols for the industrial or laboratory synthesis of this compound are not extensively detailed in the reviewed scientific literature. kashanu.ac.ir The synthesis of this compound pigments typically involves oxidative ring closure in aprotic-polar organic solvents. google.com Although one-pot reactions have been described, these are not necessarily solvent-free. abo.fi The development of solvent-free protocols for this compound synthesis remains an area for future investigation, potentially offering a more sustainable manufacturing route for these important colorants.

Mechanistic Investigations of this compound Formation and Transformation

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing more efficient synthetic routes.

Cyclization Mechanisms in Dioxazine Preparation

The formation of the this compound ring system is a key step in the synthesis of these pigments. The process generally proceeds via an oxidative cyclization of a 2,5-diarylamino-1,4-benzoquinone intermediate. abo.fi

The synthesis of this crucial intermediate is highly regioselective. The reaction of primary aromatic amines with 1,4-benzoquinone (B44022) leads selectively to the 2,5-disubstituted product. researchgate.netresearchgate.net This selectivity is explained by electrostatic factors, where the attack of two amine molecules on the benzoquinone ring occurs at the furthest possible distance from each other. researchgate.net The mechanism involves the initial conjugate addition of the amine to a carbon-carbon double bond of the quinone. researchgate.net Similarly, the reaction of 2,5-dihydroxy-1,4-benzoquinone (B104904) with amines proceeds via an ipso-substitution, where the hydroxy groups are replaced by amino groups. rsc.org

Once the 2,5-diarylamino-1,4-benzoquinone is formed, the this compound is generated through an oxidative ring-closure reaction. google.comnih.gov This cyclization can be promoted by oxidizing and ring-closing agents such as aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) often in the presence of an oxidizing agent like chloranil. abo.fi

Photochemical Reaction Mechanisms of this compound N-Oxides

While specific studies on the photochemical reaction mechanisms of this compound N-oxides are limited, the behavior of structurally related heterocyclic N-oxides, particularly phenazine N-oxides and pyridazine (B1198779) N-oxides, provides significant insight into the likely pathways. rsc.orgnih.gov

The photochemistry of these N-oxides is typically characterized by two primary, often competing, reaction pathways:

Photoisomerization: Upon absorption of light, the N-oxide can rearrange to form a transient, three-membered oxaziridine (B8769555) intermediate. nih.gov This highly strained ring can then undergo further rearrangement. For phenazine N-oxides, this pathway can lead to the formation of lactams. rsc.org The efficiency of this pathway can be influenced by substituents and solvent effects, particularly when the excited state has charge transfer character. rsc.org

Photodeoxygenation: An alternative pathway involves the cleavage of the N-O bond, leading to the release of an oxygen atom and the formation of the parent deoxygenated heterocycle. nih.gov For some N-oxides, this process can generate reactive oxygen species. nih.gov In the case of pyridazine N-oxides, photodeoxygenation is a competing, though sometimes inefficient, pathway that liberates the parent pyridazine. nih.gov

It is plausible that this compound N-oxides would exhibit similar photochemical behavior, with the specific outcome depending on the substitution pattern on the aromatic rings and the reaction conditions.

Protonation Effects on Molecular Structure and Reactivity

Research into π-extended this compound diimides (TPDODI) has shown that protonation of the molecular core leads to substantial changes in the molecule's optoelectronic properties. rsc.org Upon protonation, the absorption spectrum of TPDODI derivatives shifts significantly into the near-infrared region. rsc.orgrsc.org For instance, a TPDODI derivative exhibits a maximum absorption (λmax) at 556 nm in its neutral state, which redshifts to 638 nm and 715 nm for its mono- and diprotonated forms, respectively. rsc.org In its diprotonated state, the molecule can absorb light up to 800 nm. rsc.org

This shift is accompanied by a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org For one TPDODI derivative, the LUMO level was measured at approximately -4.98 V vs. Fc/Fc+ for the monoprotonated state. rsc.org Computational studies using density functional theory (DFT) have corroborated these findings, showing an enhanced electron affinity in the monoprotonated species, with the LUMO dropping from 3.61 eV in the neutral form to 4.98 eV in the monoprotonated form. rsc.org

Protonation also affects the molecule's fluorescence. While the neutral TPDODI derivative has a high fluorescence quantum yield, protonation introduces competitive nonradiative decay processes. rsc.orgrsc.org This acceleration of nonradiative decay is linked to the "Energy Gap Law," where the smaller energy gap between the ground state (S₀) and the first excited state (S₁) in the protonated forms facilitates faster internal conversion. rsc.org Despite these changes in electronic properties, studies have shown that protonation does not dramatically alter the vibrational energy levels of the molecule in either the ground or the first excited state. rsc.orgrsc.org

The distribution of positive charge following protonation is also a key factor. In the monoprotonated state, the positive charge is delocalized asymmetrically over the central ring system. rsc.orgrsc.org In the diprotonated state, this charge is distributed symmetrically. rsc.orgrsc.org These alterations in charge distribution and electronic structure highlight the potential for tuning the properties of this compound-based materials for use as n-type semiconductors and in other advanced electronic devices. rsc.orgnih.gov

| Compound State | Maximum Absorption (λmax) | LUMO Energy Level |

| Neutral TPDODI | 556 nm | 3.61 eV |

| Monoprotonated TPDODI | 638 nm | 4.98 eV |

| Diprotonated TPDODI | 715 nm | Not specified |

Nucleophilic and Electrophilic Reaction Pathways

The this compound core and its derivatives can undergo both nucleophilic and electrophilic reactions, which are fundamental to their synthesis and application, particularly as dyes and pigments. researchgate.netmdpi.com The reactivity of the this compound structure is influenced by the electron-donating and electron-withdrawing nature of its substituents.

Nucleophilic Reactions:

Nucleophilic reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient center of the this compound molecule. A common example is the reaction of this compound reactive dyes with cellulosic fibers, which proceeds through a nucleophilic mechanism to form covalent bonds. mdpi.com

The synthesis of various this compound derivatives often relies on nucleophilic substitution reactions. For instance, benzo rsc.orggoogle.comrsc.orgacs.orgoxazino[2,3-b]phenoxazine derivatives (a type of this compound) can be synthesized through the condensation of 3H-phenoxazin-3-one with o-aminophenols. nih.gov This reaction proceeds via the formation of an imine intermediate. nih.gov Similarly, reacting 3H-phenoxazin-3-one with o-mercaptoaniline leads to the formation of a benzo rsc.orggoogle.comrsc.orgacs.orgoxazino[2,3-b]phenothiazine derivative. nih.gov

The reaction of this compound dyes with certain bleaching agents also demonstrates nucleophilic pathways. For example, the reaction with hydrogen peroxide (HP) at varying pH levels suggests a nucleophilic reaction involving HP anions. researchgate.net

Electrophilic Reactions:

Electrophilic reactions involve the attack of an electrophile, an electron-deficient species, on the electron-rich aromatic rings of the this compound molecule. These reactions are a common pathway for introducing substituents onto aromatic systems. masterorganicchemistry.comwikipedia.org

In the context of this compound dyes, their interaction with hypochlorite (B82951) implies an electrophilic reaction pathway with the undissociated species of hypochlorite. researchgate.net However, a nucleophilic reaction with the hypochlorite anion can also occur. researchgate.net The relative reactivity in these systems is primarily attributed to the electrophilic pathway. researchgate.net

The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the electrophile on the aromatic ring to form a carbocation intermediate (a benzenium ion), followed by the deprotonation of this intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The stability of this carbocation intermediate is a key factor in determining the rate and outcome of the reaction.

| Reactant | Reaction Type | Description |

| o-aminophenols | Nucleophilic | Condensation with 3H-phenoxazin-3-one to form this compound derivatives. nih.gov |

| o-mercaptoaniline | Nucleophilic | Reaction with 3H-phenoxazin-3-one to form a phenothiazine-containing analogue. nih.gov |

| Hydrogen Peroxide (anion) | Nucleophilic | Reaction with this compound dyes. researchgate.net |

| Hypochlorite (undissociated) | Electrophilic | Reaction with this compound dyes. researchgate.net |

Advanced Spectroscopic Characterization of Triphenodioxazine Systems

Ultrafast Spectroscopy for Excited State Dynamics of Triphenodioxazines

Ultrafast spectroscopy techniques are indispensable for probing the transient species and rapid processes that occur in triphenodioxazines upon photoexcitation. These methods operate on femtosecond to picosecond timescales, allowing for the direct observation of excited state evolution.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states. upenn.eduyoutube.comuni-tuebingen.de A pump pulse excites the sample, and a time-delayed probe pulse monitors the resulting changes in absorption. This allows for the tracking of excited state populations, energy transfer, and decay pathways. youtube.comyoutube.com

In the study of triphenodioxazine diimides (TPDODI), TA spectroscopy has been instrumental in revealing the consequences of protonation on their excited state dynamics. rsc.orgpolimi.it Upon photoexcitation, the neutral TPDODI derivative exhibits ground state bleach (GSB) features corresponding to its linear absorption spectrum. Specifically, GSB signals are observed at 500 nm and 550 nm, with stimulated emission (SE) bands appearing at 610 nm and 665 nm. rsc.orgpolimi.it The presence of isosbestic points at 570 nm and 600 nm, where the differential transmission (ΔT/T) is zero, indicates that the first singlet excited state (S1) relaxes directly back to the ground state (S0). polimi.it

Protonation of the TPDODI molecule significantly alters its photophysical behavior. TA spectroscopy confirms that protonation introduces competitive nonradiative decay processes. rsc.orgpolimi.it This is evidenced by an acceleration of the nonradiative decay by an order of magnitude upon protonation. rsc.orgpolimi.it This phenomenon is consistent with the Energy Gap Law, which posits that the rate of nonradiative decay increases as the energy gap between the S1 and S0 states narrows. rsc.orgpolimi.it

| Feature | Wavelength (nm) | Interpretation |

| Ground State Bleach (GSB) | 500, 550 | Depletion of the ground state population of the neutral TPDODI. |

| Stimulated Emission (SE) | 610, 665 | Emission from the excited state back to the ground state, stimulated by the probe pulse. |

| Isosbestic Points | 570, 600 | Wavelengths where the absorption of the ground and excited states are equal, indicating a direct S1 to S0 relaxation. |

Two-dimensional electronic spectroscopy (2DES) is an advanced ultrafast technique that provides a deeper understanding of electronic and vibrational couplings within molecular systems. nih.govwikipedia.org By correlating the excitation and detection frequencies, 2DES generates a 2D spectrum that reveals couplings between different electronic states and the influence of vibrational modes on electronic transitions. wikipedia.orggoogle.com

For this compound diimides, 2DES has been employed to investigate the role of high-frequency molecular vibrations in the observed nonradiative decay processes. rsc.orgpolimi.it The use of sub-15-fs broadband pulses in 2DES experiments allows for the probing of vibrations up to 1500 cm⁻¹. rsc.orgpolimi.it These ultrashort pulses impulsively excite vibrational wavepackets, leading to oscillating signals that are superimposed on the photoinduced dynamics. rsc.orgpolimi.it

The analysis of 2DES data for protonated TPDODI confirms the presence of high-frequency vibrations that are coupled to the electronic states. rsc.org This coupling facilitates the accelerated nonradiative decay observed in transient absorption spectroscopy. rsc.orgpolimi.it The ability of 2DES to resolve the transient spectra as a function of both pump and probe wavelengths enables the sensitive detection of these high-frequency oscillations, providing crucial evidence for the mechanism of nonradiative decay. rsc.org

Vibrational and Electronic Spectroscopy of this compound Derivatives

Vibrational and electronic spectroscopy techniques are fundamental for characterizing the ground-state structure and electronic transitions of this compound derivatives.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. mdpi.comnih.gov The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. nih.gov

In the context of this compound derivatives, FTIR spectroscopy is a valuable tool for confirming their chemical structure and identifying any structural changes that may occur upon derivatization or interaction with other molecules. The characteristic vibrational bands of the this compound core, as well as those of any substituent groups, can be identified and monitored. For instance, changes in the position or intensity of carbonyl stretching bands in ester-functionalized triphenodioxazines could indicate interactions or reactions at that site.

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. nih.gov It is particularly useful for studying the vibrational modes of the molecular backbone and symmetric vibrations that may be weak or absent in the FTIR spectrum. sfu.ca

For this compound derivatives, Raman spectroscopy can be used to characterize the ground-state vibrational modes of the core aromatic structure. researchgate.net The technique is sensitive to the planarity and conjugation of the system, with changes in the Raman spectrum indicating alterations in the molecular geometry or electronic structure. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition, providing insights into the nature of the excited state. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.netjpsbr.org The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which are indicative of the energy of the electronic transition and its probability, respectively. zlibrary.to

This compound derivatives typically exhibit strong and broad absorption bands in the visible range. zlibrary.to For example, a this compound diimide (TPDODI) derivative shows a significant redshifted absorption with a λmax at 556 nm and an emission maximum at 569 nm. rsc.orgpolimi.it The electronic properties, and thus the absorption and emission profiles, can be finely tuned by chemical modification.

Protonation of TPDODI leads to further dramatic redshifts in the absorption spectrum. The monoprotonated species has a λmax of 638 nm, while the diprotonated form absorbs at 715 nm, with absorption extending up to 800 nm. rsc.orgpolimi.it This demonstrates the high degree of control over the optical properties of these molecules that can be achieved through changes in their chemical environment.

| Compound State | λmax (nm) |

| Neutral TPDODI | 556 |

| Monoprotonated TPDODI | 638 |

| Diprotonated TPDODI | 715 |

Near-Infrared Chemical Imaging (NIR-CI) for Microstructural Analysis

Near-Infrared Chemical Imaging (NIR-CI) is a powerful analytical technique that integrates near-infrared (NIR) spectroscopy with digital imaging to provide both spatial and spectral information about a sample. rsc.org This fusion allows for the visualization of the spatial distribution of chemical compounds within a material, offering insights into its microstructure. rsc.orgguidechem.com The technique is non-destructive and generally requires no sample preparation, making it suitable for analyzing a wide variety of materials. libretexts.orgnih.gov

While NIR-CI has found extensive applications in the pharmaceutical industry for analyzing the homogeneity of solid dosage forms and authenticating medicines, its specific application to the microstructural analysis of this compound systems is not extensively documented in publicly available research. rsc.orgnih.gov However, the principles of the technique suggest its potential utility in characterizing the distribution of this compound-based pigments or functional materials within a matrix. By collecting thousands of NIR spectra from different points on a sample, a hyperspectral data cube is generated. guidechem.com This data can be processed using chemometric methods, such as Principal Component Analysis (PCA), to identify and map the distribution of different chemical components. nih.gov

For this compound systems, NIR-CI could potentially be employed to:

Assess the uniformity of dye or pigment dispersion in a polymer matrix.

Identify the presence of aggregates or different crystalline forms.

Analyze the chemical composition of individual layers in a multi-layered system.

The applicability of NIR-CI would depend on this compound having a distinct spectral signature in the NIR region that is not completely overlapped by the signals of other components in the sample. guidechem.com

| Parameter | Description | Potential Application for this compound Systems |

| Spatial Resolution | The ability to distinguish between two closely spaced points in the chemical image. | Mapping of pigment agglomerates or domains in a composite material. |

| Spectral Range | The range of NIR wavelengths used for analysis. | Identification of specific functional groups and overtone/combination bands of this compound. |

| Chemometric Analysis | Statistical methods used to extract meaningful information from the hyperspectral data. | Quantitative mapping of this compound concentration and differentiation from other components. |

High-Resolution Structural Elucidation Techniques for Triphenodioxazines

Single Crystal X-ray Diffraction (scXRD) for Molecular and Crystal Structures

A comprehensive search of available literature did not yield a specific single-crystal X-ray diffraction study for the parent this compound molecule. However, scXRD is a crucial tool for characterizing derivatives of this compound and related heterocyclic systems. For newly synthesized this compound derivatives, scXRD analysis would be indispensable for:

Unambiguously confirming the molecular structure.

Determining the planarity or deviation from planarity of the fused ring system.

Analyzing intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the solid-state packing.

Correlating the solid-state structure with the material's electronic and photophysical properties.

The data obtained from an scXRD experiment is typically presented in a crystallographic information file (CIF) and includes the parameters listed in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for the structural elucidation of organic compounds. wikipedia.orgmsu.edu It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.org The most common types of NMR for organic molecules are ¹H (proton) and ¹³C (carbon-13) NMR. wikipedia.org

For the parent this compound molecule (C₁₈H₁₀N₂O₂), NMR spectroscopy would be essential for confirming its molecular structure in solution. The ¹H NMR spectrum would show signals for the different types of aromatic protons, while the ¹³C NMR spectrum would reveal the number of unique carbon environments.

¹H NMR Spectroscopy

The this compound molecule has a high degree of symmetry. The ten protons on the aromatic rings are expected to be chemically equivalent in pairs, leading to a relatively simple ¹H NMR spectrum. The signals would appear in the aromatic region (typically 7.0-9.0 ppm), and their splitting patterns (e.g., doublets, triplets) would provide information about the neighboring protons.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer than 18 signals would be expected. The chemical shifts of the carbon signals provide information about their electronic environment. Carbons attached to heteroatoms (oxygen and nitrogen) and those in the fused aromatic system would have characteristic chemical shifts. Aromatic carbons typically resonate in the range of 110-160 ppm. openstax.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | Multiplets | Aromatic Protons |

| ¹³C | 110 - 160 | Singlets | Aromatic and Heterocyclic Carbons |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique for the precise determination of the molecular mass of a compound. researchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net

For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₁₀N₂O₂. The experimentally measured monoisotopic mass would be compared to the theoretically calculated exact mass. The high resolving power of HRMS instruments also allows for the differentiation of molecules with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a complex mixture. nih.gov

The molecular identity of this compound is confirmed by matching the experimentally determined exact mass with the theoretical value, as detailed in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₀N₂O₂ | guidechem.com |

| Nominal Mass | 286 | nih.gov |

| Average Molecular Weight | 286.29 g/mol | guidechem.com |

| Monoisotopic Mass (Theoretical) | 286.074228 u | nih.gov |

Theoretical and Computational Chemistry Studies on Triphenodioxazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining optimized molecular geometries, electronic ground state properties, and the energies of frontier molecular orbitals.

In studies of triphenodioxazine derivatives, DFT calculations have been employed to understand the impact of various substituents on the electronic structure. For instance, in a study on sterically crowded 2,4-di-(tert-butyl)-benzo mdpi.comresearchgate.netpolimi.itnih.govoxazino[2,3-b]phenoxazines, the energy levels of the frontier molecular orbitals were assessed using the DFT B3LYP/6–311++G(d,p) method researchgate.net. These calculations are crucial for determining whether the energy levels are suitable for applications such as dye-sensitized solar cells, by comparing them to the energy levels of materials like the TiO2 conduction band and the I⁻/I₃⁻ redox-mediator researchgate.net.

Furthermore, DFT has been used to rationalize the increased rubbing fastness of certain this compound dyes by calculating the van der Waals interactions, which were found to be stronger in an offset face-to-face stacking arrangement researchgate.net. Computational studies on this compound diimides (TPDODI) have also utilized DFT to gain insights into their ground state electronic structure polimi.it. These examples highlight the utility of DFT in providing a molecular-level understanding of the physical and electronic properties of this compound-based materials.

Table 1: Selected DFT-Calculated Molecular Properties of a this compound Derivative

| Property | Value | Method | Reference |

| HOMO Energy | - | B3LYP/6–311++G(d,p) | researchgate.net |

| LUMO Energy | - | B3LYP/6–311++G(d,p) | researchgate.net |

Note: Specific energy values from the cited study were not provided in the abstract.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited-state properties of molecules and to simulate their optical absorption spectra aps.orgcecam.orgrsc.org. This method allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to generate theoretical UV-Vis spectra that can be compared with experimental measurements.

A combined experimental and computational study on this compound diimides (TPDODI) demonstrated the power of TD-DFT in understanding their optical properties. The researchers used TD-DFT with the long-range corrected CAM-B3LYP hybrid functional and the cc-pVDZ basis set to calculate the absorption spectra of the neutral, monoprotonated, and diprotonated forms of a TPDODI derivative polimi.it. The calculated spectra showed a good agreement with the experimentally observed redshift in the maximum absorption wavelength upon protonation polimi.it. Specifically, the neutral form exhibited a calculated maximum absorption that corresponded well with the experimental value of 556 nm. Upon monoprotonation and diprotonation, the calculated spectra reproduced the experimentally observed bathochromic shifts to 638 nm and 715 nm, respectively polimi.it. This demonstrates the capability of TD-DFT to accurately predict the influence of chemical modifications on the optical properties of this compound systems.

Table 2: Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax) of a this compound Diimide Derivative and its Protonated Forms

| Species | Experimental λmax (nm) | Calculated λmax (nm) | Reference |

| Neutral TPDODI | 556 | - | polimi.it |

| Monoprotonated TPDODI | 638 | - | polimi.it |

| Diprotonated TPDODI | 715 | - | polimi.it |

Note: While the reference mentions the calculated spectra align with experimental data, the specific calculated λmax values are not explicitly stated in the provided text.

Modeling of Optoelectronic Properties and Charge Transport in this compound

The modeling of optoelectronic properties and charge transport is crucial for evaluating the potential of this compound-based materials in organic electronic devices. These computational models provide a bridge between the molecular structure and the macroscopic device performance.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the optoelectronic properties of a molecule. The HOMO-LUMO energy gap (Egap) is related to the chemical reactivity and the energy of the first electronic transition nih.govirjweb.com. A smaller HOMO-LUMO gap generally leads to a red-shifted absorption spectrum researchgate.net. The absolute energies of the HOMO and LUMO levels are important for charge injection and transport in electronic devices, as they determine the energy barriers for charge carrier injection from electrodes.

In the study of this compound diimides, it was noted that these derivatives are expected to have a very high electron affinity polimi.it. This is a desirable property for n-type organic semiconductors. The protonation of the TPDODI derivative was shown to significantly alter its electronic structure, leading to a narrowing of the S₀–S₁ energy gap polimi.it. This change in the energy gap is consistent with the observed redshift in the absorption spectrum upon protonation.

The HOMO and LUMO energy levels of this compound derivatives can be experimentally determined using electrochemical methods and then correlated with DFT calculations researchgate.net. This combined approach provides a robust understanding of the electronic structure and its influence on the optoelectronic properties of these materials.

Table 3: Conceptual Electronic Properties Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the HOMO. | Relates to the ability to donate an electron (hole transport). |

| Electron Affinity (EA) | The energy released when an electron is added to the LUMO. | Relates to the ability to accept an electron (electron transport). |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO levels. | Influences the optical absorption and chemical reactivity. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. | A measure of the overall electronic character. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

In photoexcited molecules, the excited state energy can be dissipated through radiative (fluorescence, phosphorescence) or non-radiative decay pathways. Understanding and controlling these decay processes is critical for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. Exciton-vibration (or vibronic) coupling plays a significant role in mediating non-radiative decay nih.govaps.orgarxiv.orgnih.gov. Strong coupling can lead to efficient internal conversion or intersystem crossing, quenching the desired light emission.

A study on this compound diimides revealed that while protonation leads to a desirable redshift in absorption, it also triggers competitive non-radiative decay processes polimi.it. Using transient absorption spectroscopy and two-dimensional electronic spectroscopy, the researchers demonstrated that protonation accelerates non-radiative decay by an order of magnitude. This behavior was found to be consistent with the Energy Gap Law, which posits that the rate of non-radiative decay increases as the energy gap between the excited state and the ground state decreases polimi.it. The study also identified the involvement of high-frequency molecular vibrations in this process polimi.it. This highlights the importance of considering exciton-vibration coupling when designing this compound-based materials for optoelectronic applications where high fluorescence quantum yields are desired.

The charge carrier mobility is a measure of how efficiently charges (electrons or holes) move through a material under the influence of an electric field. It is a critical parameter for the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. In organic semiconductors, charge transport is often described by a hopping mechanism, where charges jump between adjacent molecules. The efficiency of this process is influenced by factors such as the molecular packing in the solid state, the electronic coupling between molecules (transfer integral), and the reorganization energy.

While specific charge carrier mobility simulations for this compound were not found in the provided search results, the general approach involves multiscale modeling that combines quantum chemistry calculations with molecular dynamics and kinetic Monte Carlo simulations. Quantum chemistry is used to calculate the transfer integrals and reorganization energies for charge hopping between neighboring molecules. Molecular dynamics simulations can be used to model the molecular packing and dynamics in the solid state. Finally, kinetic Monte Carlo simulations can use these parameters to simulate the charge transport process and calculate the charge carrier mobility. The insights gained from such simulations are invaluable for understanding the structure-mobility relationships and for designing new this compound derivatives with improved charge transport properties.

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

The arrangement of atoms and molecules in both individual this compound (TPDO) entities and their collective solid-state structures is a critical determinant of their chemical and physical properties. Theoretical and computational chemistry provides powerful tools to investigate these structural nuances. Through methods like conformational analysis and molecular dynamics simulations, researchers can gain insights into the planarity of the this compound core, the nature of its chemical bonds, and the forces that govern how these molecules interact with one another in a condensed phase. These computational approaches are invaluable for understanding the structure-property relationships that are essential for the design of novel TPDO-based materials with tailored functionalities.

Planarity and Quinoidal Character in this compound Cores

The core structure of this compound is fundamentally planar, a characteristic that has been confirmed by X-ray diffraction studies of various derivatives. This planarity is a key feature of the extended π-conjugated system, which is essential for its chromophoric and electronic properties. Computational studies, often employing Density Functional Theory (DFT), have corroborated these experimental findings, providing a deeper understanding of the electronic structure and its influence on the molecule's geometry.

The planarity of the this compound core is not always absolute and can be influenced by the nature and size of its substituents. Large, bulky groups can induce slight twisting or out-of-plane distortions of the core. Conformational analysis through computational methods can predict the energetic favorability of different conformations, including any deviations from planarity. These studies typically involve calculating the potential energy surface as a function of specific dihedral angles within the molecule. For the this compound framework, key dihedral angles would describe the orientation of substituent groups relative to the core and any slight puckering of the dioxazine rings.

| Parameter | Description | Significance |

| Dihedral Angles | The angles between four sequentially bonded atoms. In this compound, this would describe the twist of substituents or slight deviations of the core from a flat plane. | Deviations from zero in key dihedral angles of the core would indicate a loss of planarity, which can affect conjugation and electronic properties. |

| Bond Length Alternation (BLA) | The difference in the lengths of adjacent single and double bonds within the ring system. | A higher BLA value suggests a more pronounced quinoidal character, which can be correlated with the HOMO-LUMO gap and other electronic features researchgate.net. |

Note: Specific calculated values for the parent this compound are not available in the reviewed literature. The table represents the parameters that would be investigated in a typical computational conformational analysis.

Intermolecular Interactions and π-π Stacking in Solid State

In the solid state, the spatial arrangement of this compound molecules is governed by a variety of non-covalent intermolecular interactions. Among the most significant of these are π-π stacking interactions, which are attractive forces that occur between the electron clouds of adjacent aromatic rings. The planar nature of the this compound core is highly conducive to these interactions, leading to the formation of ordered molecular assemblies.

The geometry of π-π stacking in this compound derivatives can vary. In an ideal "face-to-face" arrangement, the planar cores would be perfectly aligned on top of one another. However, due to electrostatic repulsion between the electron-rich centers of the rings, a more common arrangement is a "parallel-displaced" or "offset" stacking, where the cores are shifted relative to one another. This offset arrangement maximizes the attractive interactions between the electron-rich π-system of one molecule and the electron-poorer C-H bonds of its neighbor. The distance between the stacked molecules is a critical parameter, with typical π-π stacking distances falling in the range of 3.3 to 3.8 Å.

Computational studies can model these intermolecular interactions and predict the most stable packing arrangements. By calculating the interaction energies for different molecular orientations, researchers can gain insight into the forces driving the formation of the crystal lattice. These calculations can also help to understand how different substituents on the this compound core can influence the solid-state packing. For instance, bulky substituents can sterically hinder close π-π stacking, leading to different packing motifs and potentially altering the material's bulk properties. Conversely, substituents capable of hydrogen bonding or other specific interactions can introduce additional forces that compete with or reinforce the π-π stacking.

Molecular dynamics simulations can provide a dynamic picture of these intermolecular interactions. By simulating the movement of a collection of this compound molecules over time, these simulations can reveal the preferred modes of interaction and the stability of different packing arrangements at various temperatures.

| Interaction Type | Description | Typical Distance (Å) | Significance in this compound |

| π-π Stacking | Attractive non-covalent interaction between the π-electron clouds of adjacent aromatic rings. | 3.3 - 3.8 | A primary driving force for the solid-state assembly of this compound derivatives, influencing their electronic and optical properties in the solid state. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Variable | Contribute to the overall stability of the crystal lattice. |

| Hydrogen Bonding | A specific type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (O, N, F). | 2.5 - 3.5 | Can be a significant directional force in the packing of substituted triphenodioxazines containing appropriate functional groups. |

Note: The provided distance ranges are general values for these types of interactions and may vary for specific this compound derivatives.

Advanced Materials Science Applications of Triphenodioxazine Derivatives

Triphenodioxazine in Organic Electronic Devices

The unique optoelectronic properties of this compound derivatives have positioned them as promising materials for various organic electronic devices. Their ability to function as n-type (electron-transporting) or p-type (hole-transporting) semiconductors, depending on their molecular design, allows for their integration into a variety of device architectures.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSCs)

This compound-based compounds have been successfully employed as sensitizers in dye-sensitized solar cells (DSCs). Their strong absorption in the visible region of the solar spectrum is a key attribute for efficient light harvesting. researchgate.net The this compound core acts as a stable chromophore, and by attaching suitable anchoring groups, these dyes can be effectively adsorbed onto the surface of semiconductor metal oxides like titanium dioxide (TiO2).

The performance of DSCs is critically dependent on the energy levels of the dye's frontier molecular orbitals (HOMO and LUMO) relative to the semiconductor's conduction band and the redox potential of the electrolyte. Researchers have designed and synthesized various dissymmetric this compound dyes to optimize these parameters. For instance, properly functionalized TPDO dyes have demonstrated promising power conversion efficiencies (PCE) in DSCs, with some reaching up to 6.3%. researchgate.net These dyes often exhibit intense absorption in the 500-600 nm range, which is a significant portion of the solar spectrum. researchgate.net Double-layered p-n heterojunction organic solar cells have also been constructed using this compound derivatives as the electron donor component, showing promising photovoltaic parameters.

Detailed research findings on the performance of this compound-based dyes in solar cells are summarized in the table below.

| Dye Derivative | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |

| Functionalized TPDO 1 | - | - | - | up to 6.3 |

| Functionalized TPDO 2 | - | - | - | - |

| Functionalized TPDO 3 | - | - | - | - |

| Functionalized TPDO 4 | - | - | - | - |

| Data presented is based on available research findings. Dashes indicate data not specified in the provided sources. |

Organic Field-Effect Transistors (OFETs) and Organic Thin-Film Transistors (OTFTs)

The inherent charge transport capabilities of the this compound core have led to its integration into n-type organic field-effect transistors (OFETs). researchgate.net The performance of these devices is largely influenced by the molecular packing of the organic semiconductor in the solid state. By introducing specific substituents, such as triisopropylsilylethynyl (TIPS) and cyano groups, researchers have been able to modulate the LUMO energy level and encourage favorable molecular arrangements, such as a "brick-wall" packing motif. researchgate.net

These structural modifications enhance the electron affinity of the this compound derivatives and facilitate efficient charge transport. For example, a tetranitrile-substituted TIPS-triphenodioxazine has been synthesized that exhibits excellent air stability. OFETs fabricated with this material using a spin-coating technique have shown promising electron mobility values. researchgate.net After 30 days of exposure to air, the performance of these devices remained high, highlighting their operational stability. researchgate.net The introduction of imide groups to create this compound diimides (TPDODIs) has also been explored to lower LUMO levels and improve solubility for solution-processable n-type devices. nih.gov

Key performance metrics for a this compound-based OFET are provided in the table below.

| Derivative | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| Tetranitrile-TIPS-TPDO | 0.10 | 2.6 x 10³ | 11 |

| Dinitrile-TIPS-TPDO | - | - | - |

| TPDODI-1 | - | - | - |

| TPDODI-2 | - | - | - |

| Data presented is based on available research findings. Dashes indicate data not specified in the provided sources. |

Light-Emitting Devices and Luminescent Materials

This compound derivatives are known for their fluorescent properties, making them candidates for use in light-emitting devices. datapdf.com They are highly photostable and can exhibit significant luminescence. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the emission process, has been reported to be in the range of 10⁻⁴ to 0.6 for various this compound dyes. datapdf.com

Recent research has focused on designing novel imide-fused this compound derivatives (TPDODIs) that exhibit high fluorescence quantum yields of 0.67 and 0.71. nih.gov These compounds also show strong absorption in the visible region with high molar extinction coefficients. nih.gov Furthermore, some this compound dyes have been shown to be highly dichroic and luminescent when placed in a liquid crystal host, achieving a high orientational order of up to 0.88. oup.com This property is advantageous for applications in advanced optical devices and displays. oup.comnih.gov

The photophysical properties of several this compound derivatives are detailed in the table below.

| Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (ns) |

| TPDODI-1 | - | - | 0.67 | - |

| TPDODI-2 | - | - | 0.71 | - |

| Ph₂TPD in CHCl₃ | - | - | - | ~10 |

| Cl₂TPD in Toluene | - | - | - | ~3 |

| Data presented is based on available research findings. Dashes indicate data not specified in the provided sources. |

Molecular Semiconductor-Doped Insulator (MSDI) Heterojunctions

A novel application of this compound derivatives is in the fabrication of molecular semiconductor-doped insulator (MSDI) heterojunctions. These devices have been designed for chemical sensing applications. Specifically, a new family of this compound-based sublayers has been combined with lutetium bisphthalocyanine (LuPc₂) to create MSDI heterojunctions for ammonia sensing.

In this architecture, the this compound derivative acts as a molecular semiconductor that is doped into an insulating layer. The interaction of this heterojunction with ammonia gas leads to a measurable change in its electrical properties, forming the basis of the sensor. The specific properties of the this compound, such as its energy levels and interaction with the analyte, are crucial for the sensitivity and selectivity of the sensor.

| Heterojunction Components | Analyte | Sensing Application |

| This compound (TPDO) / Lutetium bisphthalocyanine (LuPc₂) | Ammonia (NH₃) | Gas Sensor |

| Data presented is based on available research findings. |

This compound in Advanced Pigment and Dye Technologies

The this compound chromophore is the foundation for a range of high-performance pigments and dyes. researchgate.net Its rigid and planar structure contributes to high color strength and excellent stability, particularly photostability. These characteristics are highly desirable for applications where long-lasting, vibrant colors are required.

High-Performance Organic Pigments: Structural and Synthetic Aspects

This compound-based pigments are known for producing bright and persistent shades, particularly in the blue and violet range. nih.gov For example, C.I. Reactive Blue 204 is a commercial this compound dye known for its high color strength and is used for dyeing cotton fabrics. nih.gov The synthesis of this compound pigments often involves harsh conditions, which can be a challenge. researchgate.net However, new synthetic pathways are being developed to create more soluble and easily processable derivatives without compromising their desirable pigmentary properties.

The photochemical stability of these pigments is a key performance indicator. Studies on this compound dyes on cotton fabrics have shown that while they are generally stable, they can undergo photodegradation upon prolonged exposure to UV radiation. nih.gov The decolorization kinetics of this compound reactive dyes, such as C.I. Reactive Blue 198, have been studied in bleaching systems, providing insights into their stability under various chemical conditions. researchgate.netscientific.netepa.gov

The table below summarizes key properties of a representative this compound-based dye.

| Pigment/Dye Name | C.I. Name | Color | Key Properties |

| This compound Derivative 1 | Reactive Blue 204 | Blue | High color strength, used for cotton dyeing |

| This compound Derivative 2 | Reactive Blue 198 | Blue | Good photochemical stability, subject of decolorization studies |

| Data presented is based on available research findings. |

Photostable and Air-Stable Colorants

The this compound (TPDO) framework is a cornerstone for creating highly stable colorants, a critical attribute for applications in textiles, organic electronics, and coatings. The fused aromatic ring system imparts exceptional resistance to degradation from light, heat, and atmospheric exposure.

Research has consistently highlighted the TPDO core's use in efficient and photostable pigments. nih.govresearchgate.net This stability is not merely theoretical; for instance, a commercial this compound dye, Reactive Blue 204, has been studied for its photochemical stability when bonded to cotton fabric. nih.govmdpi.combohrium.com Studies involving UV irradiation (λ > 300 nm) on dyed cotton demonstrated that while high doses of radiation could induce changes in the dye's structure and color, the TPDO-based dye exhibited notable resilience. nih.govmdpi.combohrium.com The color differences, quantified using the CIELAB system, were shown to increase with the irradiation dose, indicating a dose-dependent degradation process. nih.govbohrium.com

The development of novel this compound acid dyes, such as those modified with phenophosphazine, has shown even greater performance. These modified dyes exhibited excellent light fastness, achieving grades of 6-7 on wool fabrics, which is superior to traditional this compound dyes like C.I. Direct Blue 106 under similar conditions. researchgate.net

Table 1: Stability Characteristics of this compound-Based Dyes

| Derivative/System | Application/Substrate | Key Stability Findings |

|---|---|---|

| Reactive Blue 204 | Cotton Fabric | Stability decreases with increased UV irradiation time. Higher dye concentrations (5%) lead to better stability compared to lower concentrations (1%). mdpi.com |

| Phenophosphazine-modified TPDO Acid Dyes | Wool and Nylon Fabrics | Exhibit superior light fastness (grades 6-7) compared to conventional TPDO dyes. researchgate.net |

| General TPDO Core | Pigments & Organic Electronics | Often cited for high photostability and air stability, making it suitable for n-type organic field-effect transistors (OFETs). nih.govresearchgate.net |

Tuning Optical Properties for Specific Coloration

The color and electronic properties of this compound derivatives can be precisely controlled through strategic chemical modifications. This tunability is essential for designing materials with specific absorption and emission characteristics for applications ranging from custom pigments to specialized electronic devices.

Substituent Effects: The introduction of functional groups onto the TPDO scaffold is a primary method for tuning its properties. Electron-withdrawing groups, in particular, have a profound impact. For example, attaching cyano (-CN) substituents to the this compound backbone increases the molecule's electron affinity, a desirable trait for creating air-stable, n-type semiconductor materials. researchgate.net Similarly, the synthesis of trifluoromethyltriphenodioxazines has been shown to produce high-performance, air-stable n-type materials. acs.org These modifications lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which directly influences the material's electronic behavior and can shift its absorption spectrum. rsc.org

Structural Modification: Converting the base TPDO structure into its diimide form (TPDODI) significantly enhances both optical and electronic properties. This modification leads to stronger absorption in the visible spectrum and can result in high fluorescence quantum yields (up to 0.71). rsc.orgnih.gov The introduction of alkyl diimide groups not only improves solubility but also lowers LUMO energy levels to below -3.90 eV, making these derivatives highly suitable for solution-processable electronic devices. nih.gov

Protonation and Solvatochromism: The optical properties of this compound diimides can be dynamically tuned by changing the pH. rsc.org Protonation of the diimide nitrogen atoms leads to significant redshifts in the absorption spectrum. Research on a specific TPDODI derivative showed its maximum absorption (λmax) shifted from 556 nm in its neutral state to 638 nm and 715 nm for its mono- and diprotonated forms, respectively. unityfvg.it This demonstrates a high level of control over the material's light-absorbing characteristics. While not extensively detailed for all TPDOs, related heterocyclic dyes exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. researchgate.netnih.gov This effect arises from changes in the dipole moment of the dye molecule between its ground and excited states and is a key consideration in designing dyes for specific solvent environments. nih.gov

Table 2: Effect of Modifications on this compound Properties

| Modification Type | Example | Effect on Properties |

|---|---|---|

| Electron-Withdrawing Group | Cyano (-CN) or Trifluoromethyl (-CF₃) substitution | Increases electron affinity; lowers LUMO energy level; enhances n-type semiconductor performance. researchgate.netacs.orgrsc.org |

| Structural Conversion | Formation of this compound Diimides (TPDODI) | Redshifts absorption; increases fluorescence quantum yield; lowers LUMO level below -3.90 eV. rsc.orgnih.gov |

| Protonation (pH change) | Mono- and Diprotonation of TPDODI | Causes significant redshift in absorption maxima (e.g., from 556 nm to 715 nm). unityfvg.it |

This compound in Catalysis and Chemical Sensing

The unique electronic structure and ability to coordinate with metals make this compound derivatives promising candidates for catalysis and chemical sensing, although these areas are still emerging.

Catalytic Applications

While the use of triphenodioxazines as direct catalysts is not yet widely reported, their derivatives are implicated in catalytic processes, particularly photocatalysis. The tunable electronic properties of this compound diimides, especially the ability to achieve low-lying LUMO levels and absorb light in the red to near-infrared regions, make them promising for photocatalysis applications. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to synthesize functionalized aryl derivatives of 1,8-diazathis compound, demonstrating the core's stability and utility in advanced organic synthesis. researchgate.net

Chemical Sensor Development

The development of this compound-based chemical sensors is an area of growing interest. The sensitivity of the optical properties of certain derivatives to their chemical environment is the key principle behind their use as sensors. As previously noted, the significant and predictable shift in the absorption spectrum of this compound diimides upon protonation makes them highly suitable for the development of pH sensors. rsc.orgunityfvg.it This pH-dependent color change provides a clear visual or spectrophotometric signal for detecting changes in acidity.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Triphenodioxazines have been successfully used as ligands to construct coordination polymers. Their rigid structure and the presence of nitrogen atoms capable of coordinating with metal ions make them excellent building blocks. Research has shown that TPDOs can react with cobalt(II) diketonates to form stable, one-dimensional coordination polymers. researchgate.net In these structures, the bidentate p-phenylenediamine fragments within the rigid this compound framework act as linkers, bridging the metal centers. researchgate.net The formation of these ordered, polymeric structures opens possibilities for creating materials with interesting magnetic, electronic, or porous properties, which are characteristic of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Stimuli-Responsive this compound Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers. This compound derivatives have been developed to respond to both chemical and thermal stimuli.

Chemical Stimuli (pH): As discussed, the protonation of this compound diimides serves as a prime example of a response to a chemical stimulus. rsc.org The distinct color change associated with varying pH levels allows these materials to function as chemical switches, with potential applications in sensing and dynamic optical systems. rsc.orgunityfvg.it

Thermal Stimuli: Certain this compound derivatives exhibit thermotropic behavior, changing their phase in response to temperature. A novel series of imide-fused TPDO derivatives (TPDODIs) have been shown to display liquid-crystalline behavior. nih.gov These compounds form spindly nematic or dendritic textures upon heating, indicating an ordered, fluid phase that is intermediate between a crystalline solid and an isotropic liquid. This property is highly valuable for applications in optical displays and temperature-sensitive devices. nih.gov

Solid State and Surface Chemistry of Triphenodioxazine

Crystal Engineering and Molecular Packing in Triphenodioxazine Solids

The spatial arrangement of this compound molecules in the crystalline state is dictated by a subtle interplay of intermolecular forces, which can be manipulated through crystal engineering to achieve desired material properties. The planar, rigid structure of the this compound core lends itself to significant π-π stacking interactions, which are a dominant feature in its solid-state packing.

Research into this compound-based materials for organic field-effect transistors has revealed that substitutions on the core structure can significantly influence molecular packing. For instance, the introduction of cyano groups can promote favorable molecular packing that enhances electron affinity. researchgate.net In some derivatives, molecular units are observed to pack in a double staircase-type arrangement, interlinked by edge-to-face interactions. researchgate.net For other substituted triphenodioxazines, nitrile groups can reinforce a brick-wall-type arrangement. researchgate.net

Studies on coordination polymers have shown that this compound can form infinite chains with metal complexes, such as those of Cobalt(II). In these structures, the this compound molecules act as ligands, bridging metal centers to form one-dimensional polymeric structures. researchgate.net X-ray crystallography of these materials reveals that the this compound core remains largely planar. researchgate.netunits.it The specific packing is also influenced by other ligands present in the coordination sphere, such as acetylacetonate and its fluorinated derivatives. researchgate.net

While detailed crystal structures for the parent this compound are not widely available, studies on the closely related phenoxazine molecule provide insight. Phenoxazine, which can be considered a parent heterocyclic molecule to this compound, exhibits a classical herringbone packing typical for rod-like conjugated molecules, driven primarily by weak van der Waals interactions. umons.ac.be Given the structural similarities, it is plausible that unsubstituted this compound would adopt a similar packing motif, dominated by π-stacking and other non-covalent interactions.

Interactions of this compound with Substrates and Matrices

The utility of this compound compounds, particularly as dyes and functional additives, is largely dependent on their ability to interact with and integrate into various substrates and matrices.

This compound derivatives are frequently incorporated into polymer matrices to create materials with specific optical or electronic properties. As a fused-ring conjugated unit, this compound has been used to develop thiophene-free conjugated polymers for applications in polymer solar cells. researchgate.net These polymers can exhibit highly planar backbones and broad absorption in the visible and near-infrared regions. researchgate.net The introduction of different substituent groups and longer alkyl side chains on the this compound core can affect the reactivity of monomers during polymerization and improve the film-forming ability of the resulting polymer, which in turn enhances photovoltaic performance. researchgate.net

In the context of textiles, this compound-based reactive dyes are designed to form stable linkages with polymer fibers like cotton. mdpi.comnih.gov Reactive dyes, such as Reactive Blue 204, have the ability to form covalent bonds with the hydroxyl groups of cellulose fibers through a nucleophilic substitution mechanism. mdpi.comnih.gov This chemical bonding is crucial for the dye's fastness and durability on the fabric. Spectroscopic studies, such as FTIR analysis, can confirm the formation of these covalent linkages, for instance, by observing the disappearance of certain bands associated with the reactive group of the dye after it has bonded to the polymer matrix. mdpi.com The interaction between the dye and the polymer is not limited to covalent bonds; electrostatic interactions can also play a significant role, especially when using polymeric cationic modifiers on cotton fabrics to facilitate salt-free dyeing. forth.gr

The functionalization of surfaces with this compound compounds is an area of interest for creating materials with tailored properties. This can be achieved through either physical adsorption or covalent grafting.

The dyeing of cotton with reactive this compound dyes is a prime example of surface grafting, where the dye molecule is covalently attached to the cellulose surface. mdpi.com This process immobilizes the chromophore on the substrate, providing long-lasting color. The efficiency of this grafting is dependent on various reaction conditions.

Beyond textiles, the principles of surface grafting can be applied to other substrates. General strategies for surface functionalization often involve creating a primer layer on the substrate to which polymers or molecules can be attached. nih.gov While specific studies on grafting this compound onto inorganic surfaces are not detailed in the provided context, the chemical functionalities present in this compound derivatives (e.g., amines, carboxylic acids, or other reactive groups introduced through synthesis) would allow for their attachment to various surfaces using established surface chemistry protocols. These could include silanization for attachment to silica or metal oxides, or thiol chemistry for binding to gold surfaces. ethz.chdigitellinc.com Such surface modifications are pivotal for developing novel sensors, catalysts, or electronic devices.

Degradation Mechanisms in Solid-State Applications

The long-term stability of this compound-based materials is a key factor in their practical application. Degradation can be initiated by various environmental factors, with photochemical and oxidative pathways being particularly relevant.

When exposed to ultraviolet (UV) radiation, this compound compounds can undergo photochemical degradation, leading to a loss of color and functionality. mdpi.com Studies on cotton fabric dyed with a commercial this compound dye, Reactive Blue 204, have shown that UV exposure leads to the destruction of the chromophore, resulting in discoloration. mdpi.comnih.gov